Chemical structure and physicochemical properties of 6-Phenyl-3-(5-azaindole)carboxylic acid
Chemical structure and physicochemical properties of 6-Phenyl-3-(5-azaindole)carboxylic acid
6-Phenyl-3-(5-azaindole)carboxylic Acid: Structural Dynamics, Physicochemical Profiling, and Applications in Kinase Inhibitor Design
Executive Summary
The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold is universally recognized as a privileged structure in modern medicinal chemistry. Serving as a potent bioisostere for both indoles and purines, it is heavily utilized in the design of ATP-competitive kinase inhibitors[1][2]. Within this chemical space, 6-Phenyl-3-(5-azaindole)carboxylic acid (CAS: 1227270-69-0) emerges as a highly specialized, high-value intermediate[3][4]. By pre-installing a hydrophobic phenyl moiety at the C6 position and a versatile carboxylic acid handle at the C3 position, this molecule provides a direct vector for synthesizing advanced therapeutics targeting FMS kinase[5], Monopolar Spindle 1 (MPS1)[6], and various Janus kinases (JAKs)[1].
This technical guide deconstructs the physicochemical properties, mechanistic rationale, and validated synthetic workflows for this critical compound, providing a comprehensive resource for drug development professionals.
Chemical Identity and Physicochemical Profiling
Understanding the baseline physicochemical properties of 6-Phenyl-3-(5-azaindole)carboxylic acid is critical for predicting its behavior in subsequent synthetic steps and biological assays. The electron-deficient nature of the pyridine ring, fused with the electron-rich pyrrole, creates a unique push-pull electronic system that dictates its tautomeric stability and reactivity[7].
Table 1: Physicochemical and Structural Data
| Property | Value / Description |
|---|---|
| Chemical Name | 6-Phenyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid |
| CAS Number | 1227270-69-0[3][4] |
| Molecular Formula | C14H10N2O2[4] |
| Molecular Weight | 238.24 g/mol |
| Hydrogen Bond Donors | 2 (Pyrrole NH, Carboxyl OH) |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Carboxyl C=O, Carboxyl OH) |
| Predicted LogP | ~2.8 (Optimal lipophilic efficiency for hydrophobic pocket binding) |
| Predicted pKa | ~4.2 (Carboxylic acid), ~5.5 (Pyridine N) |
Causality Insight: The pKa of the pyridine nitrogen (~5.5) is significantly lower than a standard pyridine due to the electron-withdrawing effect of the fused pyrrole and the C3-carboxylic acid. This ensures the molecule remains largely unprotonated at physiological pH (7.4), which is critical for maintaining its ability to act as a hydrogen bond acceptor in the kinase hinge region[1][8].
Mechanistic Rationale: The 5-Azaindole Scaffold in Targeted Therapeutics
The architectural brilliance of 6-Phenyl-3-(5-azaindole)carboxylic acid lies in its precise spatial arrangement of functional groups, each serving a distinct purpose in rational drug design.
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The Hinge-Binding Motif (Pyrrole NH & Pyridine N): The 5-azaindole core mimics the adenine ring of ATP. The pyrrole NH acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Glu930), while the pyridine nitrogen acts as an acceptor from the backbone amide (e.g., Leu932)[1].
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The Hydrophobic Anchor (C6-Phenyl): The C6-phenyl group is strategically positioned to project into the hydrophobic pocket II adjacent to the ATP-binding site. This interaction drives binding affinity via π−π stacking and van der Waals interactions, effectively increasing the residence time of the inhibitor[5][6].
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The Derivatization Handle (C3-Carboxylic Acid): Free carboxylic acids are rarely left intact in final oral kinase inhibitors due to poor membrane permeability. Instead, the C3-carboxyl acts as a synthetic vector. It is typically subjected to amide coupling with various amines to reach the solvent-exposed region or to interact with the DFG-in/out motifs, tuning the selectivity profile[8].
Logical relationship mapping of the 6-Phenyl-3-(5-azaindole)carboxylic acid pharmacophore.
Synthetic Methodology & Experimental Workflow
Synthesizing highly functionalized azaindoles requires careful orchestration of reaction conditions to prevent side reactions, such as N-oxidation or electrophilic substitution at unintended positions. The following self-validating workflow builds the molecule from a commercially available 6-bromo-5-azaindole precursor.
Three-step synthetic workflow for 6-Phenyl-3-(5-azaindole)carboxylic acid.
Step-by-Step Protocol
Step 1: Regioselective C3-Formylation (Vilsmeier-Haack) Causality: The electron-rich pyrrole ring is highly susceptible to electrophilic attack. We perform formylation before Suzuki coupling because the resulting aldehyde deactivates the pyrrole ring, protecting it from oxidative degradation during subsequent palladium catalysis.
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Cool a solution of anhydrous DMF (5.0 eq) to 0°C under an inert N2 atmosphere.
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Dropwise add Phosphorus oxychloride ( POCl3 , 1.2 eq). Stir for 30 minutes to form the Vilsmeier reagent.
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Add 6-Bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq) dissolved in DMF. Allow the reaction to warm to room temperature and stir for 2 hours.
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Quench with ice water, neutralize with 2M NaOH, and filter the resulting precipitate (Intermediate 1).
Step 2: C6-Phenylation (Suzuki-Miyaura Cross-Coupling) Causality: The C6-bromide is activated by the adjacent pyridine nitrogen, making it highly reactive toward oxidative addition by Pd(0) .
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Suspend Intermediate 1 (1.0 eq), Phenylboronic acid (1.5 eq), and K2CO3 (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and water.
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Degas the mixture by bubbling N2 for 15 minutes.
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Add Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3)4 , 0.05 eq). Heat to 90°C for 12 hours.
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Extract with EtOAc, wash with brine, dry over Na2SO4 , and purify via silica gel chromatography to yield Intermediate 2.
Step 3: Mild Oxidation (Pinnick Oxidation) Causality: Strong oxidants (e.g., KMnO4 ) will cause N-oxidation of the pyridine nitrogen. The Pinnick oxidation uses Sodium chlorite ( NaClO2 ), which is mild and highly selective for aldehydes.
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Dissolve Intermediate 2 in a mixture of tert-butanol and water (4:1).
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Add 2-methyl-2-butene (10.0 eq) as a hypochlorous acid scavenger to prevent unwanted chlorination of the azaindole core.
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Add NaH2PO4 (2.0 eq) to buffer the solution, followed by NaClO2 (3.0 eq). Stir at room temperature for 4 hours.
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Acidify to pH 4 with 1M HCl, extract with EtOAc, and recrystallize from EtOH to obtain the final product.
Analytical Validation (Self-Validating Systems)
A robust synthetic protocol must be self-validating. To ensure the structural integrity of 6-Phenyl-3-(5-azaindole)carboxylic acid, the following analytical checkpoints are mandatory:
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Regiochemical Confirmation via 2D NMR (HMBC): To definitively prove that the phenyl group coupled at C6 and not C4, Heteronuclear Multiple Bond Correlation (HMBC) NMR is employed. The isolated C4 proton (a distinct singlet) will show strong correlations to the bridgehead carbons (C3a, C7a), whereas the phenyl protons will only correlate with the C6 carbon. This creates a closed-loop validation of the Suzuki coupling's regioselectivity.
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LC-MS Exact Mass Tracking: The transition from Step 1 to Step 2 is validated by the shift in the isotopic pattern. Intermediate 1 will show a characteristic 1:1 doublet ( [M+H]+ at m/z 225/227) due to the bromine isotopes ( 79Br/81Br ). Successful Suzuki coupling collapses this doublet into a single sharp peak at m/z 223.1 ( [M+H]+ of Intermediate 2). The final oxidation step shifts the mass to m/z 239.1.
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1H NMR Aldehyde Disappearance: The Pinnick oxidation is validated by the disappearance of the sharp aldehyde proton peak at ~10.0 ppm and the emergence of a broad, exchangeable carboxylic acid proton peak at >12.0 ppm.
References
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1227270-69-0|6-Phenyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid - BLDpharm Source: BLD Pharm URL:[3]
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6-Phenyl-3-(5-azaindole)carboxylic acid — Chemical Substance Source: NextSDS URL:[4]
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Advances in Heterocyclic Chemistry, Volume 91 Source: epdf.pub URL:[7]
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The Azaindole Framework in the Design of Kinase Inhibitors Source: PubMed Central (PMC) - NIH URL:[1]
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Introduction: The Azaindole Scaffold in Medicinal Chemistry Source: Benchchem URL:[2]
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Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase Source: PubMed Central (PMC) - NIH URL:[5]
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Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) Source: ACS Publications URL:[6]
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Azaindoles in Medicinal Chemistry Source: PharmaBlock URL:[8]
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- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
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